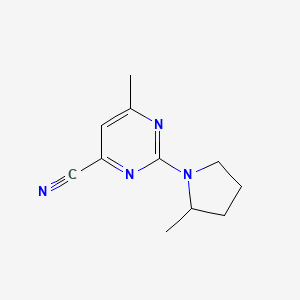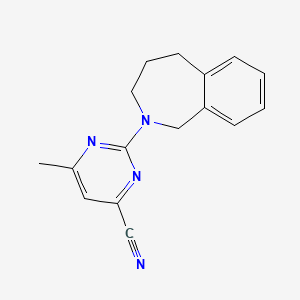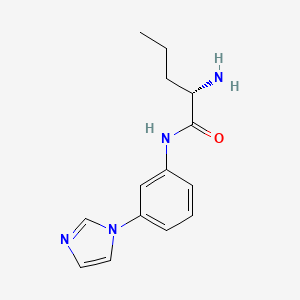
3-(3,4-Dimethylphenyl)-2-methylquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-Dimethylphenyl)-2-methylquinazolin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound has been extensively studied for its pharmacological properties and has shown promising results in various scientific research studies.
作用机制
The mechanism of action of 3-(3,4-Dimethylphenyl)-2-methylquinazolin-4-one involves the inhibition of specific enzymes and proteins that are involved in various biochemical pathways. The compound has been observed to inhibit the activity of specific enzymes, such as tyrosine kinases, which play a crucial role in the development and progression of cancer.
Biochemical and Physiological Effects:
3-(3,4-Dimethylphenyl)-2-methylquinazolin-4-one has been observed to have various biochemical and physiological effects. The compound has shown anti-cancer activity by inhibiting the growth and proliferation of cancer cells. It has also shown anti-inflammatory activity by reducing the production of inflammatory cytokines. Additionally, the compound has shown anti-microbial activity by inhibiting the growth of specific microorganisms.
实验室实验的优点和局限性
The advantages of using 3-(3,4-Dimethylphenyl)-2-methylquinazolin-4-one in lab experiments include its high potency and specificity towards specific targets. The compound is relatively easy to synthesize and can be obtained in high yield and purity. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
未来方向
There are several potential future directions for the use of 3-(3,4-Dimethylphenyl)-2-methylquinazolin-4-one in scientific research. One potential direction is the development of novel anti-cancer drugs based on the compound's mechanism of action. Another potential direction is the use of the compound as a lead compound for the development of new anti-inflammatory and anti-microbial drugs. Additionally, further studies are needed to determine the safety and efficacy of the compound in vivo and to identify potential drug-drug interactions.
In conclusion, 3-(3,4-Dimethylphenyl)-2-methylquinazolin-4-one is a chemical compound that has shown promising results in various scientific research studies. The compound has potential applications in the field of medicinal chemistry and can be used as a lead compound for the development of novel drugs. However, further studies are needed to determine its safety and efficacy in vivo and to identify potential drug-drug interactions.
合成方法
The synthesis of 3-(3,4-Dimethylphenyl)-2-methylquinazolin-4-one involves the reaction of 3,4-dimethylaniline with 2-methyl-4H-3,1-benzoxazin-4-one in the presence of a suitable catalyst. The reaction is carried out under specific conditions to obtain the desired product in high yield and purity.
科学研究应用
3-(3,4-Dimethylphenyl)-2-methylquinazolin-4-one has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has shown promising results in various scientific research studies, including anti-cancer, anti-inflammatory, and anti-microbial activities.
属性
IUPAC Name |
3-(3,4-dimethylphenyl)-2-methylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-11-8-9-14(10-12(11)2)19-13(3)18-16-7-5-4-6-15(16)17(19)20/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUYILVXHYTESY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethylphenyl)-2-methylquinazolin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(2-Methyl-2-methylsulfonylpropyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B6635297.png)
![(2R)-2-[(5-methylfuran-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B6635306.png)


![1-[1-(3-Bromo-2-methylphenyl)triazol-4-yl]ethanol](/img/structure/B6635358.png)


![3-[2-Hydroxy-3-(2-methoxyethylamino)propoxy]-4-methylbenzonitrile](/img/structure/B6635367.png)

![5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole](/img/structure/B6635380.png)
![5-[(N-ethyl-3-hydroxyanilino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B6635383.png)